

(+)-Samidin IUPAC name and synonyms

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Compound of Interest

Compound Name: (+)-Samidin

Cat. No.: B12990613

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An In-Depth Technical Guide to (+)-Samidin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental methodologies for the pyranocoumarin, **(+)-Samidin**.

Chemical Identity

IUPAC Name: [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate

Synonyms:

- Samidin
- **(+)-Samidin**
- (9R-cis)-Samidin
- H96WTV8SM2
- 2-Butenoic acid, 3-methyl-, (9R,10R)-10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl ester

Physicochemical and Biological Data

The following table summarizes the key quantitative data for **(+)-Samidin**.

| Property | Value |
|---------------------|--|
| Molecular Formula | C ₂₁ H ₂₂ O ₇ |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 477-33-8 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Biological Activity | Anti-inflammatory properties through suppression of NF-κB and AP-1 mediated-genes. ^[1] It significantly inhibits the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. ^[1] A specific IC ₅₀ value for this inhibition is not readily available in the public literature. |
| Natural Sources | Found in plants of the Apiaceae family, such as Seseli resinosum and Peucedanum japonicum. |

Experimental Protocols

General Protocol for Isolation of **(+)-Samidin** from Plant Material

This protocol is a generalized procedure for the isolation of pyranocoumarins like **(+)-Samidin** from plant sources such as *Seseli* species.

- Extraction:
 - Air-dry and powder the plant material (e.g., roots or fruits).
 - Extract the powdered material with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 24-48

hours).

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation:
 - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
 - Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the compounds of interest.
- Chromatographic Purification:
 - Subject the fraction enriched with pyranocoumarins to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
 - Collect the fractions and analyze them by TLC. Combine the fractions containing the target compound.
 - Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water) to isolate pure **(+)-Samidin**.
- Structure Elucidation:
 - Confirm the identity and structure of the isolated **(+)-Samidin** using spectroscopic methods such as $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and mass spectrometry.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effect of **(+)-Samidin** by measuring the inhibition of nitric oxide (NO) production in macrophage cells.

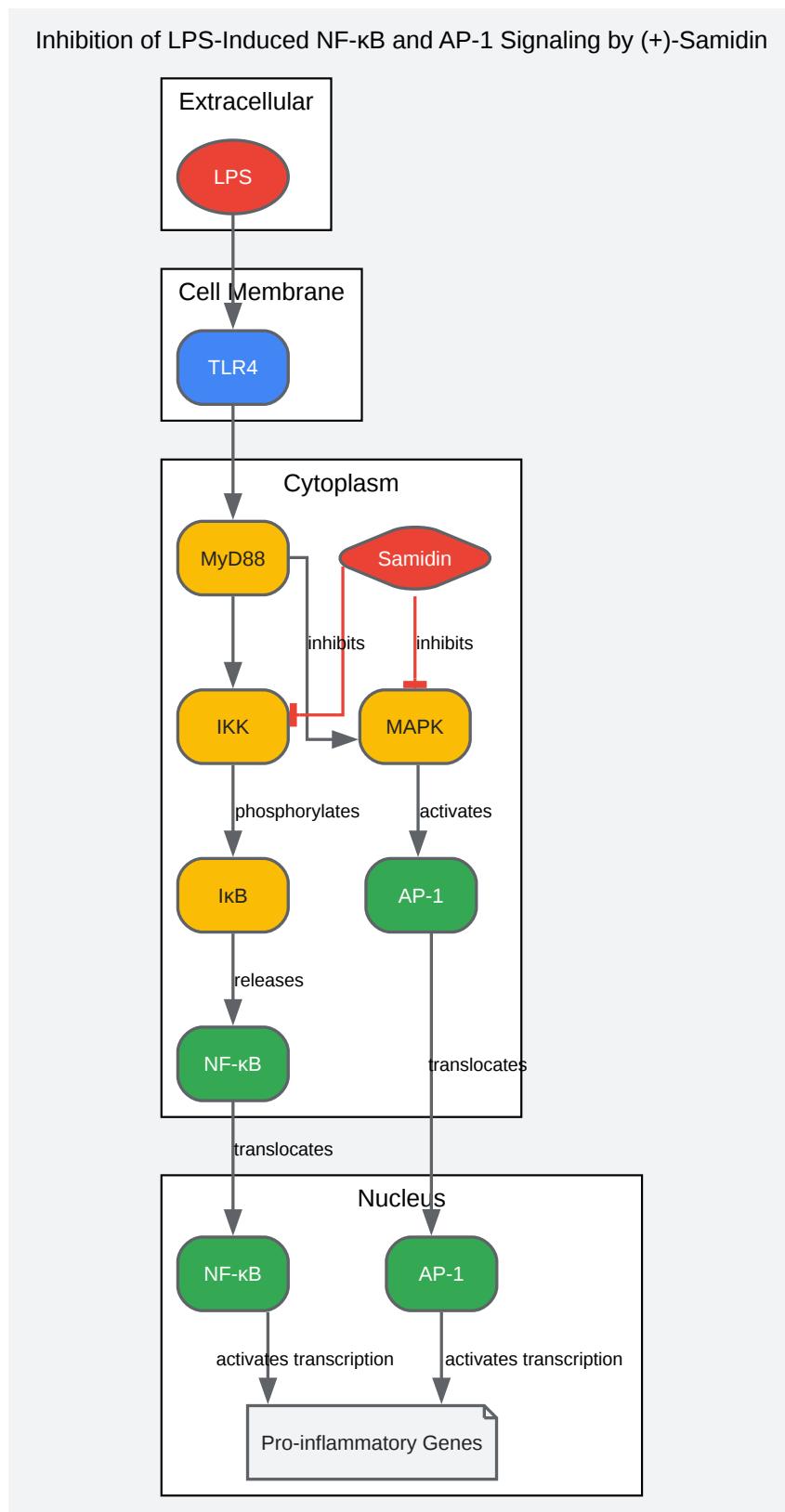
- Cell Culture:
 - Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Treatment:
 - Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 1.5×10^5 cells/well and allow them to adhere for 24 hours.
 - Pre-treat the cells with various concentrations of **(+)-Samidin** (dissolved in a suitable solvent like DMSO) for 1-2 hours.
 - Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response. Include a negative control (cells with media only), a positive control (cells with LPS only), and a vehicle control (cells with LPS and the solvent used to dissolve **(+)-Samidin**).
- Nitric Oxide Measurement (Griess Assay):
 - After the incubation period, collect the cell culture supernatant.
 - Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.
 - Incubate the plate at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the concentration of nitrite (a stable product of NO) in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

- Determine the percentage of inhibition of NO production by **(+)-Samidin** compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Inhibition of LPS-Induced NF-κB and AP-1 Signaling by **(+)-Samidin**

The following diagram illustrates the signaling pathway initiated by LPS, leading to the activation of the transcription factors NF-κB and AP-1, and the subsequent expression of pro-inflammatory genes. **(+)-Samidin** exerts its anti-inflammatory effects by inhibiting this pathway.

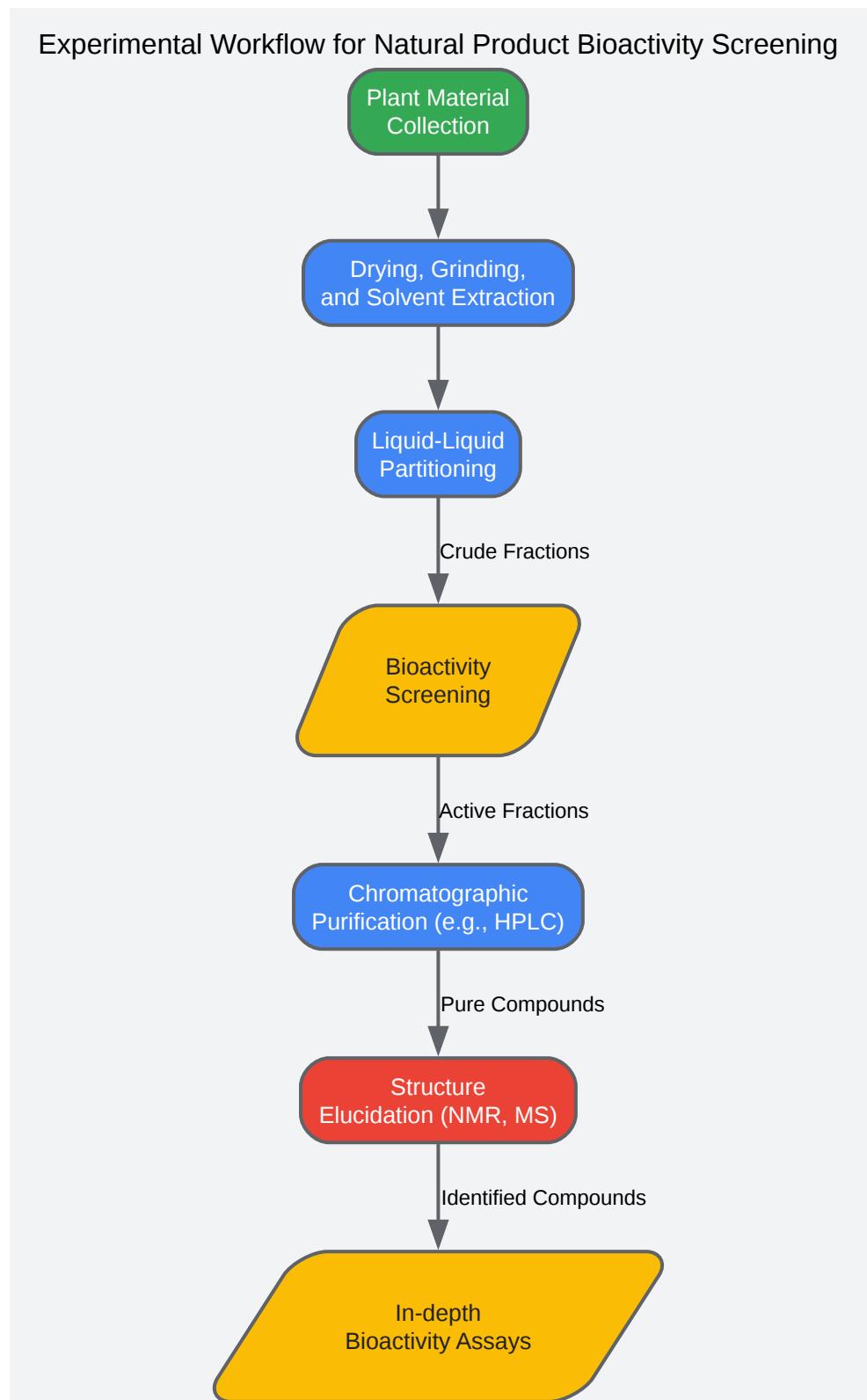


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Caption: LPS-induced inflammatory signaling pathway and its inhibition by **(+)-Samidin**.

General Experimental Workflow for Natural Product Bioactivity Screening

This diagram outlines a typical workflow for the discovery of bioactive compounds from natural sources, from collection to identification and bioactivity testing.



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Caption: A generalized workflow for the discovery of bioactive natural products.

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References

- 1. researchgate.net [researchgate.net]
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